molecular formula C21H22Cl2N2O4 B14013744 Ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate CAS No. 59624-01-0

Ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate

Cat. No.: B14013744
CAS No.: 59624-01-0
M. Wt: 437.3 g/mol
InChI Key: WQVORQGNCSXINN-UHFFFAOYSA-N
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Description

3-PYRIDINECARBOXYLICACID,4-AMINO-6-(2,4-DICHLOROPHENYL)-1,2,5,6-TETRAHYDRO-2-(2-HYDROXY-3-METHOXYPHENYL)-,ETHYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine carboxylic acid core, substituted with amino, dichlorophenyl, hydroxy, and methoxy groups, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, chlorinated aromatic compounds, and phenolic compounds. Common synthetic routes could involve:

    Nitration and Reduction: Introducing amino groups via nitration followed by reduction.

    Friedel-Crafts Acylation: Adding aromatic substituents using Friedel-Crafts reactions.

    Esterification: Forming the ethyl ester through esterification reactions.

Industrial Production Methods

Industrial production might scale up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

Biologically, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it might be used in the manufacture of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-pyridinecarboxylic acid derivatives: These compounds share the pyridine carboxylic acid core and amino group.

    Dichlorophenyl derivatives: Compounds with similar dichlorophenyl substitutions.

    Hydroxy and methoxy phenyl derivatives: Molecules with similar phenolic substitutions.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

59624-01-0

Molecular Formula

C21H22Cl2N2O4

Molecular Weight

437.3 g/mol

IUPAC Name

ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C21H22Cl2N2O4/c1-3-29-21(27)18-15(24)10-16(12-8-7-11(22)9-14(12)23)25-19(18)13-5-4-6-17(28-2)20(13)26/h4-9,16,19,25-26H,3,10,24H2,1-2H3

InChI Key

WQVORQGNCSXINN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

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